molecular formula C6H5B B1365354 1-Bromo-2,3,4,5-tetradeuteriobenzene

1-Bromo-2,3,4,5-tetradeuteriobenzene

Cat. No.: B1365354
M. Wt: 161.03 g/mol
InChI Key: QARVLSVVCXYDNA-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2,3,4,5-tetradeuteriobenzene (C₆HBrD₄) is a deuterated aromatic compound where four hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring are replaced by deuterium (D), and a bromine atom is attached at the 1-position. This isotopic labeling significantly impacts its physical and chemical properties, particularly in vibrational spectroscopy and reaction kinetics, due to the kinetic isotope effect (KIE). Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and pharmaceutical research, where isotopic tracing is essential .

Properties

Molecular Formula

C6H5B

Molecular Weight

161.03 g/mol

IUPAC Name

1-bromo-2,3,4,5-tetradeuteriobenzene

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D

InChI Key

QARVLSVVCXYDNA-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])Br

Canonical SMILES

C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: ~161.02 g/mol (vs. 156.97 g/mol for non-deuterated 1-bromobenzene).
  • Synthesis : Typically synthesized via halogen-deuterium exchange reactions or deuteration of pre-brominated intermediates using deuterated reagents (e.g., D₂O or deuterated acids) .

Comparison with Structurally Similar Compounds

1-Bromo-2,3,5,6-tetrafluorobenzene (C₆BrF₄)

Key Differences :

  • Substituents : Fluorine atoms at positions 2,3,5,6 vs. deuterium in the tetradeuteriobenzene.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces ring electron density, enhancing electrophilic substitution resistance. Deuterium, in contrast, has negligible electronic impact but alters kinetic parameters .
  • Applications : Tetrafluorobromobenzenes are used in agrochemicals and liquid crystals, whereas deuterated bromobenzenes are employed in isotopic labeling and reaction mechanism studies.
Property 1-Bromo-2,3,4,5-tetradeuteriobenzene 1-Bromo-2,3,5,6-tetrafluorobenzene
Molecular Weight (g/mol) 161.02 228.97
Boiling Point (°C) ~155–160 (estimated) 142–144
$ ^1\text{H} $-NMR Simplified (no D signals) Complex (multiple F-coupled peaks)
Reactivity Slower C-D bond cleavage (KIE) High stability due to F substituents

Reference : .

1-Bromo-3,5-di-tert-butylbenzene (C₁₂H₁₇Br)

Key Differences :

  • Steric Effects : Bulky tert-butyl groups at positions 3 and 5 create steric hindrance, limiting access to the bromine substituent. Deuterium in the tetradeuteriobenzene has minimal steric impact.
  • Applications : Tert-butyl derivatives are used in polymer stabilization, while deuterated analogs serve as spectroscopic probes.
Property This compound 1-Bromo-3,5-di-tert-butylbenzene
Molecular Weight (g/mol) 161.02 269.22
Solubility Moderate in organic solvents Low (due to tert-butyl groups)
Thermal Stability Similar to non-deuterated analogs High (steric protection)

Reference : .

5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃)

Key Differences :

  • Functional Groups : Methoxy (-OCH₃) groups at positions 1,2,3 vs. deuterium.
Property This compound 5-Bromo-1,2,3-trimethoxybenzene
Synthesis Complexity Moderate (deuteration required) High (multi-step functionalization)
Polarizability Low High (due to OCH₃ groups)
Applications Isotopic labeling Pharmaceutical intermediates

Reference : .

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